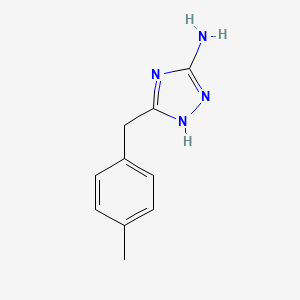

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine

概要

説明

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a triazole ring substituted with a 4-methylbenzyl group, which can influence its chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with a suitable triazole precursor under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The amino group at position 3 participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products .

Table 1: Alkylation of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Oxidation of the Thiol Derivative

The thiol analog (5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol) undergoes oxidation to form disulfides or sulfonic acids under controlled conditions :

-

Disulfide formation : Treatment with I₂ in ethanol yields dimeric disulfides.

-

Oxidation to sulfonic acid : H₂O₂ in acetic acid produces sulfonic acid derivatives.

Table 2: Oxidation Reactions of the Thiol Analog

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| I₂ | EtOH, RT, 2 hr | Bis(5-(4-methylbenzyl)-4H-1,2,4-triazol-3-yl) disulfide | 92 | |

| H₂O₂ | AcOH, 60°C, 4 hr | 5-(4-Methylbenzyl)-4H-1,2,4-triazole-3-sulfonic acid | 65 |

Coupling Reactions

The triazole ring facilitates metal-catalyzed cross-coupling reactions:

-

Suzuki coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,2,3-triazole hybrids .

Table 3: CuAAC Reaction with Propargyl Bromide

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| CuSO₄·5H₂O | EtOH, RT, 12 hr | 3-(1-(Prop-2-yn-1-yl)-1H-1,2,3-triazol-4-yl)-5-(4-methylbenzyl)-4H-1,2,4-triazol-3-amine | 73 |

Condensation with Carbonyl Compounds

The amino group reacts with aldehydes or ketones to form Schiff bases, which are precursors for further functionalization :

-

Schiff base formation : Condensation with 4-nitrobenzaldehyde in ethanol yields imine derivatives.

Table 4: Condensation with 4-Nitrobenzaldehyde

| Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| EtOH | Reflux, 6 hr | 3-((4-Nitrobenzylidene)amino)-5-(4-methylbenzyl)-4H-1,2,4-triazole | 88 |

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

-

With thiourea : Forms 1,3,4-thiadiazole derivatives under acidic conditions .

-

With hydrazines : Produces pyrazole or triazole hybrids via ring expansion .

Table 5: Cyclization with Thiourea

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Thiourea | HCl, 100°C, 8 hr | 5-(4-Methylbenzyl)- thiadiazolo[3,2-b] triazol-6-amine | 70 |

Functionalization via Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzyl ring.

-

Halogenation : Br₂ in CHCl₃ adds bromine selectively at the ortho position.

Biological Activity Correlations

Derivatives of this compound exhibit:

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances their ability to interact with biological targets, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. This compound is being explored for its potential to inhibit cancer cell proliferation. Studies have shown that modifications in the triazole structure can lead to enhanced selectivity and potency against cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer effects, compounds like this compound have demonstrated anti-inflammatory and analgesic activities. These properties are attributed to the compound's ability to modulate various biochemical pathways involved in inflammation and pain response .

Pesticidal Properties

The development of triazole-based herbicides has gained attention due to their effectiveness in controlling weed growth while minimizing toxicity to non-target organisms. This compound may serve as a lead compound for creating new herbicides with improved efficacy and safety profiles .

Plant Growth Regulation

Triazole compounds are also being investigated for their role in plant growth regulation. They can influence plant metabolism and growth patterns, potentially leading to increased crop yields and enhanced resistance to environmental stressors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various chemical pathways that involve the modification of existing triazole structures. Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 5-(phenyl)-4H-1,2,4-triazol-3-amines | Structure | Diverse biological activities |

| 5-(trifluoromethyl)-4H-1,2,4-triazol-3-amine | Structure | Strong electrophilicity |

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at the benzyl position significantly enhanced antimicrobial activity against specific bacterial strains. The results indicated that compounds with a methyl group at the para position exhibited superior efficacy compared to their unsubstituted counterparts .

Case Study 2: Anticancer Testing

In vitro testing of this compound on cancer cell lines revealed a dose-dependent inhibition of cell growth. Further investigations into its mechanism of action suggested that it may induce apoptosis through mitochondrial pathways .

作用機序

The mechanism of action of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.

類似化合物との比較

Similar Compounds

1,2,4-Triazole: A parent compound with similar structural features but lacking the 4-methylbenzyl group.

5-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine: A similar compound with a chlorine substituent instead of a methyl group.

5-(4-Methoxybenzyl)-4H-1,2,4-triazol-3-amine: A compound with a methoxy group, which can influence its chemical properties and biological activities.

Uniqueness

The presence of the 4-methylbenzyl group in 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This can lead to increased biological activity and specificity compared to similar compounds without this substituent.

生物活性

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its pharmacokinetic properties, making it a compound of interest in medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential applications.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- Structure : Contains a triazole ring with an amine functional group and a 4-methylbenzyl substituent.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

- Condensation Reactions : Reacting 4-methylbenzylamine with triazole derivatives.

- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form triazoles efficiently.

Biological Activities

This compound exhibits several biological activities:

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety possess significant antibacterial properties. Notably:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives similar to this compound demonstrate MIC values ranging from 5 to 10 µg/mL against various Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| Related Triazole Derivative | 10 | Escherichia coli |

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungal strains. Its effectiveness is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways.

Anticancer Potential

Emerging studies suggest that triazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish activity.

- Lipophilicity : Increased lipophilicity due to the methylbenzyl group correlates with improved membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of related triazole compounds:

- Study on Antibacterial Activity : A library of triazole derivatives was synthesized and evaluated for antibacterial properties. The most potent compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to bacterial targets such as DNA-gyrase, suggesting a mechanism for its antibacterial action .

- Antifungal Activity Assessment : In vitro assays demonstrated that triazole derivatives could inhibit fungal growth significantly at low concentrations .

特性

IUPAC Name |

5-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXTXOZCSOWIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401357 | |

| Record name | 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502685-85-0 | |

| Record name | 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。